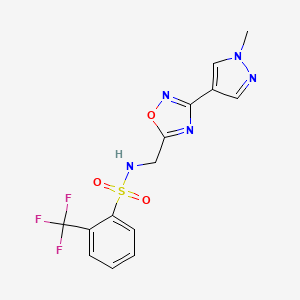

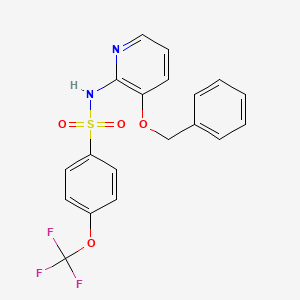

![molecular formula C12H23ClN2O3 B2913303 1-(Boc-氨甲基)-2-氧杂双环[3.1.1]庚烷-5-胺 CAS No. 2377034-12-1](/img/structure/B2913303.png)

1-(Boc-氨甲基)-2-氧杂双环[3.1.1]庚烷-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine” is a compound containing a bridged bicyclic carbon skeleton . It is a desirable building block for medicinal chemistry . The compound is part of a class of molecules that are of interest due to their potential in drug discovery .

Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The main chemical reaction involved in the formation of this compound is a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which this compound is a type of, depend on their classification . Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .科学研究应用

构象受限 β-氨基酸衍生物

Basler、Schuster 和 Bach (2005) 的研究描述了使用分子内 [2 + 2]-光环加成和随后的内酯环开环合成构象受限的 β-氨基酸衍生物。这种方法突出了 1-(Boc-氨甲基)-2-氧杂双环[3.1.1]庚烷-5-胺衍生物在创建结构复杂的 β-氨基酸中的用途,这对于肽合成和药物发现很有价值 (Basler、Schuster 和 Bach,2005)。

二肽 β-转角模拟物的非对映选择性合成

Wang、Xiong 和 Hruby (2001) 开发了一种高效的方法来不对称合成充当二肽 β-转角模拟物的吲哚并酮氨基酸。这项工作强调了 1-(Boc-氨甲基)-2-氧杂双环[3.1.1]庚烷-5-胺衍生物在生成在药物发现中具有潜在应用的化合物中的重要性,展示了它们在模拟肽中 β-转角结构中的作用 (Wang、Xiong 和 Hruby,2001)。

分子内还原环丙烷化

Gensini 等人 (2002) 通过分子内还原环丙烷化合成了具有 1-氨基-3-氮杂双环[3.1.0]己烷和 1-氨基-3-氮杂双环[4.1.0]庚烷骨架的三重和单一保护衍生物。该过程说明了 1-(Boc-氨甲基)-2-氧杂双环[3.1.1]庚烷-5-胺衍生物在构建双环氨基化合物中的多功能性,这些化合物具有在药物化学和天然产物类似物合成中的潜在应用 (Gensini 等人,2002)。

水溶液中的氮杂-狄尔斯-阿尔德反应

Waldmann 和 Braun (1991) 通过氮杂-狄尔斯-阿尔德反应报道了甲基和乙基 2-氮杂双环[2.2.1]庚烷-3-羧酸酯的合成。他们的发现证明了 1-(Boc-氨甲基)-2-氧杂双环[3.1.1]庚烷-5-胺衍生物在创建双环氨基酸衍生物中的潜力,可用于合成复杂的有机分子和药物开发 (Waldmann 和 Braun,1991)。

未来方向

The future directions in the research and application of this compound could involve the development of more efficient and diverse syntheses . This would make commercially available compounds of this sort less plagued by high costs and/or a lack of diversity in substitution patterns . Furthermore, the exploration of its potential in drug discovery could be a promising direction .

属性

IUPAC Name |

tert-butyl N-[(5-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3.ClH/c1-10(2,3)17-9(15)14-8-12-6-11(13,7-12)4-5-16-12;/h4-8,13H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCDFXVHBMTSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2913225.png)

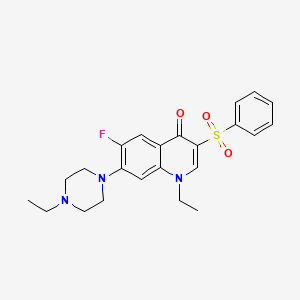

![1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2913226.png)

![4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone](/img/structure/B2913232.png)

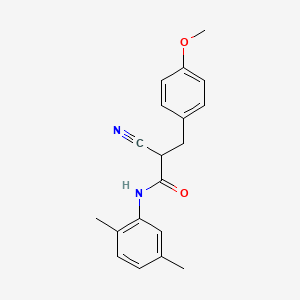

![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)

![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)

![N-(3-fluorophenyl)-5-{4-[(4-methoxybenzyl)amino]-4-oxobutanoyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2913238.png)

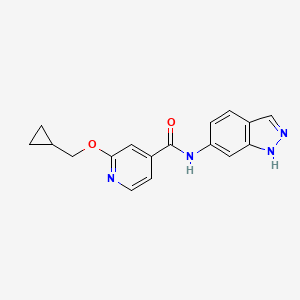

![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)